Decursinol Angelate

描述

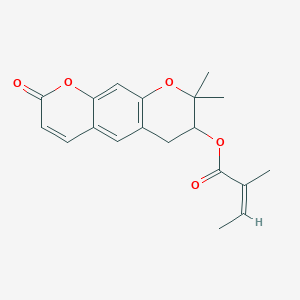

Structure

3D Structure

属性

IUPAC Name |

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/b11-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGABNGOXUSXQDD-XKGFZTIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315533 | |

| Record name | Decursinol angelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130848-06-5 | |

| Record name | Decursinol angelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130848-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decursinol angelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130848065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decursinol angelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECURSINOL ANGELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU5241LCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decursinol Angelate: A Technical Guide to its Natural Sources, Origin, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decursinol angelate, a pyranocoumarin compound, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the natural sources and geographical origins of this compound. It presents a comprehensive summary of its quantitative analysis in various plant species, details established experimental protocols for its extraction and quantification, and elucidates its molecular interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Geographical Origin

This compound is predominantly isolated from the roots of various plant species belonging to the Apiaceae family. The primary and most well-documented source is Angelica gigas Nakai , a perennial plant native to East Asia.

-

Primary Source: Angelica gigas Nakai

-

Common Names: Korean Angelica, Giant Angelica, Cham-dang-gwi

-

Geographical Origin: This species is widely cultivated and found in Korea, China, and Japan.[1][2] It thrives in forests, grasslands, and near streams.[2] The roots of A. gigas have a long history of use in traditional Korean and Chinese medicine.[1][2]

-

-

Other Documented Sources:

While this compound has been identified in these species, the concentration is generally highest in the roots of Angelica gigas. There is currently limited scientific literature confirming the presence of this compound in Ostericum grosseserratum.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in plant material, particularly the roots of Angelica gigas, can vary depending on the extraction method and the specific cultivar. The following table summarizes quantitative data from various studies.

| Plant Source | Extraction Solvent/Method | This compound Concentration | Reference |

| Angelica gigas Root | 100% Ethanol | 2,778 ppm (0.2778%) | [5] |

| Angelica gigas Root | 50% Ethanol | 2,547 ppm (0.2547%) | [5] |

| Angelica gigas Root | Distilled Water | 153 ppm (0.0153%) | [5] |

| Angelica gigas Root | Methanol | 11.1–36.8 mg/g (1.11-3.68%) | [6] |

| Angelica gigas Root | Ionic Liquid ((BMIm)BF4) | 17.87 mg/g (1.787%) | [7] |

| Angelica gigas Root | Supercritical CO2 Extraction | Part of a 38.65% total extract with decursin | [6] |

| Angelica gigas Root | 60% Ethanol (-20°C, 12h) | >95% purity in extract | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of the biological activity of this compound.

Extraction of this compound from Angelica gigas Root

This protocol is a generalized procedure based on common solvent extraction methods.

Materials:

-

Dried and powdered roots of Angelica gigas

-

Ethanol (95% or absolute)

-

Methanol

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks)

Procedure:

-

Maceration: Weigh a known amount of powdered Angelica gigas root and place it in a large flask.

-

Solvent Addition: Add a sufficient volume of ethanol or methanol to completely submerge the plant material (e.g., a 1:10 solid-to-liquid ratio).

-

Extraction: Macerate the mixture at room temperature for 24-48 hours with occasional stirring or shaking. For a more efficient extraction, reflux the mixture at the solvent's boiling point for 2-4 hours.

-

Filtration: Filter the extract through filter paper to remove the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel) or preparative HPLC to isolate pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like phosphoric acid or formic acid to improve peak shape. A reported mobile phase is a phosphate buffer-acetonitrile-sodium lauryl sulfate mixture.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Detection: UV detection at 230 nm.[5]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve generated from the standards.

Analysis of Signaling Pathway Modulation by Western Blot

This protocol describes the general steps for investigating the effect of this compound on protein phosphorylation in signaling pathways, such as the VEGFR-2 pathway.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture appropriate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and treat them with this compound at various concentrations for a specified time. A positive control (e.g., VEGF for VEGFR-2 activation) should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as angiogenesis, inflammation, and cell survival.

Inhibition of the VEGFR-2 Signaling Pathway

This compound inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[9] Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. This compound has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking the activation of downstream effectors like Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinase (JNK).[9]

Modulation of PI3K/Akt/NF-κB and Smad Signaling Pathways

This compound also exerts its anti-inflammatory and anti-cancer effects by modulating the PI3K/Akt/NF-κB and Smad signaling pathways.[10][11] It has been demonstrated to suppress the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[10] The inhibition of Akt can lead to the stabilization of IκBα, an inhibitor of the transcription factor NF-κB. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[12] Additionally, this compound has been shown to inhibit the activation of Smad2/3, key components of the TGF-β signaling pathway.[11]

Conclusion

This compound, primarily sourced from Angelica gigas Nakai, stands out as a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its natural origins, methods for its analysis, and its molecular mechanisms of action. The detailed protocols and pathway diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent for a range of diseases. As research continues, a deeper understanding of its pharmacological profile will undoubtedly unlock new avenues for its application in modern medicine.

References

- 1. Decursin and decursinol inhibit VEGF-induced angiogenesis by blocking the activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Transcriptome analysis of Saposhnikovia divaricata and mining of bolting and flowering genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR100509843B1 - Method of extraction decursin and this compound from Angelica gigas, Nakai - Google Patents [patents.google.com]

- 6. This compound ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Decursin and this compound inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Decursin and this compound inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway. | Semantic Scholar [semanticscholar.org]

- 11. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Decursinol Angelate in Angelica gigas: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Decursinol angelate, a prominent pyranocoumarin found in the roots of Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and optimizing production for therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. We present quantitative data on metabolite abundance, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical cascade and associated experimental workflows to facilitate further research and development.

Introduction

Angelica gigas Nakai, a perennial herb native to Korea, is a crucial source of bioactive pyranocoumarins, with decursin and its isomer, this compound, being the most abundant. These compounds have demonstrated a range of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The growing interest in these molecules necessitates a thorough understanding of their biosynthesis to enable enhanced production through biotechnological approaches. This document serves as an in-depth technical resource, consolidating current knowledge on the biosynthetic pathway of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to form the core coumarin structure, which is then further modified to yield this compound. The established sequence of the pathway is Phenylalanine → Cinnamic Acid → Umbelliferone → Decursinol → this compound[1].

Key Enzymes and Genes

While the complete enzymatic cascade is still under investigation, several key enzymes have been identified and characterized:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to p-coumaric acid. Overexpression of the AgC4H gene in A. gigas hairy root cultures has been shown to enhance the production of this compound.

The subsequent steps leading to the formation of umbelliferone from p-coumaric acid involve a series of hydroxylation, CoA-ligation, and cyclization reactions. The enzymes responsible for the later, specific steps in this compound biosynthesis are yet to be fully characterized in Angelica gigas:

-

Prenyltransferase: An unidentified prenyltransferase is responsible for the prenylation of umbelliferone, a critical step in the formation of the dihydropyran ring of decursinol.

-

Acyltransferase: The final step in the biosynthesis of this compound is the esterification of decursinol with an angeloyl group, a reaction catalyzed by a yet-to-be-identified acyltransferase.

Visualization of the Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound in Angelica gigas.

Quantitative Data

The concentration of this compound and its precursors can vary depending on the plant's developmental stage, environmental conditions, and the specific tissue. The following table summarizes available quantitative data.

| Compound | Concentration/Abundance | Plant Material | Reference |

| Decursin and this compound | 3.0%–8.2% of air-dried weight | A. gigas roots | |

| Decursin | 1.98 ± 0.07% | A. gigas roots | |

| This compound | 1.13 ± 0.08% | A. gigas roots | |

| Nodakenin | 0.3–1.3 g/100 g | A. gigas roots | [2] |

| Total Active Compounds (Nodakenin, Decursin, this compound) | 5.3–7.0 g/100 g | A. gigas roots | [2] |

| Arginine (dominant free amino acid) | 932 mg/100 g | A. gigas roots | [3] |

| Glutamic Acid | 127 mg/100 g | A. gigas roots | [3] |

| Phenylalanine | Not Quantified | A. gigas roots | - |

| Cinnamic Acid | Not Quantified | A. gigas roots | - |

| Umbelliferone | Present, but not quantified | A. gigas roots | [4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of tracer studies, genetic engineering, and advanced analytical techniques.

Pathway Elucidation using Stable Isotope Labeling

This protocol outlines the general steps for confirming the biosynthetic pathway using stable isotope-labeled precursors in A. gigas hairy root cultures[1].

Objective: To trace the incorporation of labeled precursors into downstream metabolites of the this compound pathway.

Materials:

-

A. gigas hairy root cultures

-

Deuterium-labeled precursors: L-phenylalanine-ring-d5, trans-cinnamic acid-d7, umbelliferone-d3

-

Gamborg’s B5 medium

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Preparation of Hairy Root Cultures: Establish and maintain A. gigas hairy root cultures in Gamborg’s B5 liquid medium.

-

Precursor Feeding: Introduce the deuterium-labeled precursors (L-phenylalanine-ring-d5, trans-cinnamic acid-d7, or umbelliferone-d3) into the hairy root culture medium at a predetermined concentration.

-

Incubation: Co-culture the hairy roots with the labeled precursors for a specific duration to allow for uptake and metabolism.

-

Harvesting and Extraction: Harvest the hairy roots, wash them to remove excess precursor, and perform a solvent-based extraction (e.g., with methanol or ethyl acetate) to isolate the coumarin compounds.

-

Analysis by Mass Spectrometry: Analyze the extracts using LC-MS/MS to detect the incorporation of deuterium into decursinol, decursin, and this compound. The increase in mass corresponding to the number of deuterium atoms in the products confirms their bioconversion from the fed precursors.

Agrobacterium rhizogenes-mediated Transformation of A. gigas

This protocol is for the genetic transformation of A. gigas to study gene function, such as the overexpression of biosynthetic genes.

Objective: To generate transgenic hairy roots of A. gigas.

Materials:

-

A. gigas seedlings

-

Agrobacterium rhizogenes strain (e.g., A4) harboring the desired plasmid

-

Co-cultivation medium (e.g., MS medium)

-

Selection medium containing an appropriate antibiotic (e.g., kanamycin)

-

Cefotaxime to eliminate Agrobacterium

Procedure:

-

Explant Preparation: Excise leaf and stem explants from sterile A. gigas seedlings.

-

Inoculation: Inoculate the explants with an overnight culture of A. rhizogenes.

-

Co-cultivation: Place the inoculated explants on a co-cultivation medium in the dark for 2-3 days.

-

Selection and Regeneration: Transfer the explants to a selection medium containing antibiotics to select for transformed tissues and inhibit bacterial growth.

-

Hairy Root Proliferation: Subculture the emerging hairy roots on a fresh selection medium to promote proliferation.

-

Confirmation of Transformation: Confirm the genetic transformation by PCR analysis for the presence of the transgene.

References

- 1. [논문]Determination of Biosynthetic Pathway of Decursin in Hairy Root Culture of Angelica gigas [scienceon.kisti.re.kr]

- 2. The Characteristics of the Growth and the Active Compounds of Angelica gigas Nakai in Cultivation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cancer Chemoprevention with Korean Angelica: Active Compounds, Pharmacokinetics, and Human Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Pyranocoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyranocoumarins, a class of heterocyclic compounds characterized by a pyran ring fused to a coumarin nucleus, have emerged as a significant area of interest in pharmacological research. Exhibiting a broad spectrum of biological activities, these compounds, found in various plant species and also accessible through synthetic routes, hold considerable promise for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological properties of pyranocoumarins, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Pharmacological Activities

Pyranocoumarins have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities. These properties are attributed to their diverse chemical structures, which allow for interaction with a variety of biological targets.

Anti-inflammatory Properties

A significant body of research highlights the potent anti-inflammatory effects of pyranocoumarins. These compounds have been shown to modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Mechanism of Action: The anti-inflammatory activity of many pyranocoumarins is primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] Stimulation of macrophages with lipopolysaccharide (LPS) typically leads to the phosphorylation and activation of MAPK family members (ERK, JNK, and p38) and the nuclear translocation of NF-κB, resulting in the transcription of pro-inflammatory genes.[1][2] Pyranocoumarin derivatives have been shown to inhibit the phosphorylation of these kinases and the p65 subunit of NF-κB, thereby downregulating the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][4][5]

Quantitative Data on Anti-inflammatory Activity:

| Compound/Derivative | Assay | Target/Cell Line | IC50/EC50/Inhibition | Reference |

| Coumarin derivative 2 | Nitric Oxide Production | LPS-induced RAW264.7 macrophages | Concentration-dependent reduction (significant at 20, 40, 80 µM) | [1] |

| Praeruptorin A | Nitric Oxide, IL-1β, TNF-α Production | LPS-stimulated RAW264.7 cells | Inhibition of production | [4] |

| Pyranocoumarin derivatives | COX-2 Inhibition | Ovine COX-2 | Compound 5a showed high selectivity (SI = 152) | [4] |

| Decursin | COX-2 Protein Expression | Aβ25–35-stimulated PC12 cells | Suppression of expression | [6] |

| DFC1 | COX-1 and COX-2 Inhibition | In vitro enzyme assay | IC50 = 97.49 µg/mL (COX-1), IC50 = 74.52 µg/mL (COX-2) | [7] |

Anticancer Properties

Pyranocoumarins have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and interfering with key pathways involved in tumor progression.

Mechanism of Action: The anticancer effects of pyranocoumarins are multifaceted. They have been shown to induce cell cycle arrest, promote caspase-mediated apoptosis, and inhibit angiogenesis.[1][4][8] For instance, decursin and its derivatives have been reported to induce G1 arrest and apoptosis in breast cancer cells and inhibit the Wnt/β-catenin pathway.[4] Some pyranocoumarins also exhibit inhibitory activity against DNA topoisomerase I, an enzyme crucial for DNA replication and a target for anticancer drugs.[9] Furthermore, certain derivatives have been found to target P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[7]

Quantitative Data on Anticancer Activity:

| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |

| Decursin | Prostate cancer cell lines (DU-145) | Cytotoxicity | Micromolar concentration | [8] |

| Halogenated pyranocoumarin (4d) | Breast cancer (MCF-7) | Antiproliferative | - | [7] |

| Clausenidin, Nordentatin, Clausarin | A549, MCF-7, KB, KB-VIN | Cytotoxicity | Potent activity | [9] |

| Substituted 5-hydroxycoumarin (6h) | Breast cancer (MCF-7) | Antiproliferative | 3.3 µM | [10] |

| Substituted 5-hydroxycoumarin (6d) | Breast cancer (MCF-7) | Antiproliferative | 5.3 µM | [10] |

Antiviral Properties

Several pyranocoumarins have been identified as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and measles virus.

Mechanism of Action: The antiviral activity of pyranocoumarins can be attributed to the inhibition of key viral enzymes. For example, calanolides are known non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11][12] Other pyranocoumarins have also shown inhibitory effects on HIV reverse transcriptase and protease.[13][14] In the case of the measles virus, certain pyranocoumarins have been found to inhibit virus replication without physically disrupting the virion.[15]

Quantitative Data on Antiviral Activity:

| Compound/Derivative | Virus | Activity | EC50/IC50 Value | Reference |

| Pyranocoumarin analogues (compounds 2a, 7, 8, 9, 10, 18) | Measles Virus (MV) | Inhibition of MV replication | EC50 values ranging from 0.2 to 50 µg/ml | [15] |

| Pseudocordatolide C, Calanolide F | HIV | Anti-HIV activity | - | [13] |

| Linear pyranocoumarins (47–49) | HIV | RT inhibition | EC50 = 1.87–3.19 μM | [16] |

| V0201 | HIV-1 | Inhibition of PR and RT | IC50 = 3.56 µM (PR), 0.78 µM (RT) | [14] |

| V0201 | HIV-1 | Inhibition of replication in PBMC | 0.036 µM | [14] |

Neuroprotective Properties

Pyranocoumarins, particularly those isolated from Angelica gigas Nakai, have demonstrated significant neuroprotective potential against oxidative stress-induced neuronal cell death.

Mechanism of Action: The neuroprotective effects of pyranocoumarins like decursin are linked to their antioxidant and anti-apoptotic properties.[17][18] Decursin has been shown to diminish the accumulation of intracellular reactive oxygen species (ROS) and stimulate the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[18] It also exerts anti-apoptotic effects by inhibiting chromatin condensation.[17][18] The prenyl group in the structure of decursin appears to be important for its neuroprotective activity.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the pharmacological properties of pyranocoumarins.

Anti-inflammatory Activity Assays

1. Cell Culture and LPS Stimulation of RAW264.7 Macrophages

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed RAW264.7 cells in 96-well plates (for NO and cytotoxicity assays) or larger plates (for protein and RNA analysis) at a suitable density (e.g., 1-2 x 10^5 cells/well for 96-well plates).[2]

-

Allow cells to adhere and recover overnight.

-

Pre-treat the cells with various concentrations of the test pyranocoumarin compound for a specified period (e.g., 2 hours).[1]

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL for the desired time (e.g., 24 hours for NO production, shorter times for signaling pathway analysis).[2]

-

2. Measurement of Nitric Oxide (NO) Production

-

Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

After cell treatment, collect 100 µL of the cell culture supernatant.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the plate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.[1]

-

3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

-

Typically, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.[5]

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

4. Western Blot Analysis of MAPK and NF-κB Phosphorylation

-

Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins, indicating their activation.

-

Protocol:

-

After a short stimulation period with LPS (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, p38, and p65 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin.[7]

-

Anticancer Activity Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the pyranocoumarin compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to form insoluble formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.[8][11]

-

Cell viability is expressed as a percentage of the untreated control.

-

2. Caspase-Mediated Apoptosis Assay

-

Principle: This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.

-

Protocol:

-

Treat cancer cells with the pyranocoumarin compound to induce apoptosis.

-

Lyse the cells and measure caspase activity using a commercially available kit.

-

These kits typically provide a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule.

-

Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified by measuring absorbance or fluorescence.[19]

-

Antiviral Activity Assays

1. In Vitro Anti-HIV Assay

-

Principle: This assay determines the ability of a compound to inhibit HIV replication in a cell-based system.

-

Protocol:

-

Use a suitable cell line (e.g., CEM-GFP, which expresses Green Fluorescent Protein upon HIV infection) or peripheral blood mononuclear cells (PBMCs).[20]

-

Pre-treat the cells with different concentrations of the pyranocoumarin compound for a few hours.

-

Infect the cells with a known amount of HIV-1.

-

After an incubation period (e.g., 72 hours), assess viral replication.

-

Viral replication can be quantified by measuring the expression of GFP by flow cytometry, or by measuring the amount of p24 antigen in the culture supernatant using an ELISA.[20]

-

Neuroprotective Activity Assays

1. Glutamate-Induced Cytotoxicity Assay in HT22 Cells

-

Cell Line: HT22 murine hippocampal neuronal cell line.

-

Principle: This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

-

Protocol:

-

Seed HT22 cells in a 96-well plate.[21]

-

Pre-treat the cells with the pyranocoumarin compound (e.g., decursin) for a specified time.

-

Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.[22]

-

Assess cell viability using the MTT assay as described previously.[23]

-

An increase in cell viability in the presence of the pyranocoumarin indicates a neuroprotective effect.

-

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies.

Signaling Pathway of Pyranocoumarin-Mediated Anti-inflammatory Effects

Caption: Pyranocoumarins inhibit LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Experimental Workflow for Anti-inflammatory Activity Screening

Caption: Workflow for assessing the anti-inflammatory effects of pyranocoumarins in vitro.

Logical Relationship of Pyranocoumarin Anticancer Mechanisms

Caption: Key mechanisms contributing to the anticancer properties of pyranocoumarins.

Conclusion

Pyranocoumarins represent a versatile class of compounds with significant therapeutic potential across a range of diseases. Their ability to modulate multiple signaling pathways underscores their promise as lead compounds for drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the pharmacological properties and clinical applications of these remarkable molecules. Continued research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of pyranocoumarins.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. researchgate.net [researchgate.net]

- 10. novamedline.com [novamedline.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. [Anti-HIV-1 activity and structure-activity relationship of pyranocoumarin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fn-test.com [fn-test.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. 2.7. Measurement of cytokine and nitric oxide production from macrophages [bio-protocol.org]

- 19. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]

- 22. Transcriptomic analysis of glutamate-induced HT22 neurotoxicity as a model for screening anti-Alzheimer’s drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Decursinol Angelate: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursinol angelate (DA) is a pyranocoumarin compound isolated from the roots of the Korean medicinal herb Angelica gigas.[1] Traditionally used for a variety of ailments, recent scientific investigation has revealed its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[2] This technical guide provides an in-depth overview of the molecular targets of this compound, focusing on its mechanism of action in key signaling pathways implicated in various diseases. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DA's therapeutic potential.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines and its impact on key molecular targets.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 13.63 | [3] |

| HepG2 | Liver Cancer | >100 (at 72h) | [1] |

| HCT-116 | Colon Cancer | >100 (at 72h) | [1] |

| A375.SM | Melanoma | >75 (at 72h) | [1] |

| B16F10 | Melanoma | ~75 (at 72h) | [1] |

Table 2: Effects of this compound on Apoptosis-Related Proteins

| Cell Line | Protein | Effect | Concentration (µM) | Duration (h) | Citation |

| PC-3 | Pro-caspase 3 | Downregulation | 13.63 | 72 | [3] |

| PC-3 | Cleaved-caspase 3 | Upregulation | 13.63 | 72 | [3] |

| PC-3 | Bax | Upregulation | 13.63 | 72 | [3] |

| PC-3 | Bcl-2 | Downregulation | 13.63 | 72 | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate the points of intervention by DA.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[2] DA's intervention prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial target of this compound. DA has been observed to suppress the phosphorylation of key MAPK members like ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[2]

Caption: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

This compound has demonstrated inhibitory effects on the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, growth, and proliferation.[4]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

VEGFR-2 Signaling Pathway

In the context of angiogenesis, this compound has been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[5] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology used to determine the IC50 of this compound in PC-3 prostate cancer cells.[3]

1. Cell Seeding:

-

Plate PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Treatment:

-

Prepare serial dilutions of this compound (e.g., 5, 10, 20, 50, 100 µM) in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared DA solutions or control medium to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

3. CCK-8 Assay:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

Plot the cell viability against the concentration of this compound to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of PI3K/Akt pathway proteins.[6][7]

1. Cell Lysis:

-

Treat cells with this compound at the desired concentrations and time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and other relevant downstream targets overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for NF-κB Translocation

This protocol outlines the steps to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.[8][9]

1. Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a 24-well plate.

-

Treat the cells with an inflammatory stimulus (e.g., LPS or PMA) in the presence or absence of this compound for the desired time.

2. Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

4. Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the subcellular localization of the NF-κB p65 subunit.

Matrigel Invasion Assay

This protocol describes an in vitro assay to assess the effect of this compound on cancer cell invasion.[10][11]

1. Chamber Preparation:

-

Rehydrate Matrigel-coated inserts (8-µm pore size) by adding warm, serum-free medium to the top and bottom chambers.

-

Incubate for 2 hours at 37°C.

2. Cell Seeding:

-

Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Seed the cells into the upper chamber of the inserts.

3. Chemoattractant:

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

4. Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

5. Staining and Quantification:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a specific signaling pathway.

Caption: A representative workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with a multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, and angiogenesis underscores its therapeutic potential. This technical guide provides a foundational understanding of DA's molecular targets, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their future investigations of this compelling molecule. Further research is warranted to fully elucidate its therapeutic efficacy and to translate these preclinical findings into clinical applications.

References

- 1. Anticancer potential of decursin, this compound, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decursin and this compound inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corning.com [corning.com]

- 11. researchgate.net [researchgate.net]

Decursinol Angelate: A Technical Guide to Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursinol angelate (DA), a pyranocoumarin compound predominantly isolated from the roots of the medicinal herb Angelica gigas Nakai, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Preliminary in vitro research has illuminated its potential as a therapeutic agent, demonstrating notable anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5][6][7] This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved in its mechanism of action.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across a range of cancer cell lines, including those of the prostate, skin, liver, and colon.[1][4] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation and invasion, and cell cycle arrest.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the anti-cancer effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

| PC-3 | Prostate Cancer | CCK-8 | 13.63 | IC50 | [5] |

| B16F10 | Murine Melanoma | MTT | 75 | ~51% viability | [1] |

| B16F10 | Murine Melanoma | MTT | 100 | ~69% viability reduction | [1] |

| A375.SM | Human Melanoma | MTT | 75 | ~42.6% viability | [1] |

| A375.SM | Human Melanoma | MTT | 100 | ~62.71% viability reduction | [1] |

| HepG2 | Liver Cancer | MTT | 75 | ~41.5% viability reduction | [1] |

| HepG2 | Liver Cancer | MTT | 100 | ~56% viability reduction | [1] |

| HCT-116 | Colon Cancer | MTT | 75 | ~40% viability reduction | [1] |

| HCT-116 | Colon Cancer | MTT | 100 | ~52.5% viability reduction | [1] |

| HCT-116MDR | Multidrug-Resistant Colon Cancer | Cell Viability | 50-75 | Increased cell shrinkage, fragmented nucleus | [8] |

| HT1080 | Fibrosarcoma | Matrigel Invasion Assay | Not Specified | Inhibition of invasion | [9][10] |

| MDA-MB-231 | Breast Cancer | Matrigel Invasion Assay | Not Specified | Inhibition of invasion | [9][10] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Effect | Method | Key Findings | Reference |

| PC-3 | Increased Apoptosis | Flow Cytometry | Significant increase in apoptosis compared to control | [4][5] |

| B16F10 | G0/G1 Cell Cycle Arrest | Immunoblotting | Significant arrest at G0/G1 phase | [1] |

| B16F10 | Induction of Apoptosis | Flow Cytometry, Western Blot | Increased ROS, reduced mitochondrial membrane potential, increased Bax, decreased Bcl-2, increased Cytochrome C, cleaved Caspase-3, and cleaved Caspase-9 | [1] |

| A375.SM | Induction of Apoptosis | Western Blot | Increased Bax, decreased Bcl-2, increased Cytochrome C | [1] |

| HCT-116MDR | Induction of Intrinsic Apoptosis | TUNEL Assay, Western Blot, Flow Cytometry | Upregulation of intrinsic apoptosis markers | [8] |

| MCF-7 | G1 Arrest and Caspase-Mediated Apoptosis | Not Specified | Growth inhibitory effects | [11] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HepG2, HCT-116, A375.SM, B16F10) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 25, 50, 75, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Cells (e.g., PC-3, B16F10) are treated with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cytochrome C, Caspases, CDKs, Cyclins).

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several key signaling pathways.

Caption: this compound's multi-pronged anti-cancer mechanisms.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][7][12][13] These effects have been observed in various cell types, including macrophages and cancer cells.

Quantitative Data Summary

Table 3: Effects of this compound on Inflammatory Markers

| Cell Line | Stimulant | Target | Concentration (µM) | Effect | Reference |

| RAW 264.7 | LPS | TNF-α, IL-6, MCP-1 | Not Specified | Significant inhibition of production | [13] |

| HL-60, RAW 264.7 | PMA/LPS | IL-1β, IL-6 | 30 | Significant blockage of secretion | [12] |

| RAW 264.7 | LPS | NOX, iNOS | 30 | Inhibition of expression | [12] |

Experimental Protocols

Measurement of Pro-inflammatory Cytokines (ELISA)

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with this compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection: The cell culture supernatant is collected after the incubation period.

-

ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Neuroprotective Effects

In vitro studies suggest that this compound possesses neuroprotective properties, primarily through its antioxidant and anti-inflammatory activities.

Quantitative Data Summary

Table 4: Neuroprotective Effects of this compound

| Cell Line | Stressor | Concentration (µM) | Effect | Reference |

| Rat Cortical Cells | Glutamate | 0.1 - 10.0 | Significant neuroprotection, reduced intracellular calcium influx | [6][14][15] |

| PC12 | Amyloid β-protein | Not Specified | Markedly reversed cytotoxicity and lipid peroxidation, increased glutathione, induced Nrf2 | [16] |

Experimental Protocols

Neurotoxicity Assay

-

Cell Culture: Primary rat cortical cells or PC12 cells are cultured.

-

Treatment: Cells are pre-treated with this compound for a specified time.

-

Induction of Neurotoxicity: A neurotoxic agent such as glutamate or amyloid β-protein is added to the culture medium.

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like H2DCFDA.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound involve the modulation of calcium influx and the activation of antioxidant defense mechanisms.

Caption: Neuroprotective actions of this compound.

Anti-Angiogenic Activity

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[17][18][19]

Quantitative Data Summary

Table 5: Anti-Angiogenic Effects of this compound

| Cell Line/Model | Assay | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation, Migration, Tube Formation | Inhibition of VEGF-induced processes | [17][19] |

Signaling Pathways in Anti-Angiogenesis

The anti-angiogenic activity of this compound is mediated by the suppression of the VEGFR-2 signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer potential of decursin, this compound, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry, Pharmacology and Therapeutic Potential of Decursin: A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 10. This compound blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Mitigates Sepsis Induced by Methicillin-Resistant Staphylococcus aureus Infection by Modulating the Inflammatory Responses of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Decursinol and decursin protect primary cultured rat cortical cells from glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Decursin and this compound inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Decursin and this compound inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway. | Semantic Scholar [semanticscholar.org]

- 19. academic.oup.com [academic.oup.com]

Decursinol Angelate: A Modulator of Key Cellular Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Decursinol angelate (DA), a pyranocoumarin compound isolated from the roots of the Korean medicinal herb Angelica gigas Nakai, has garnered significant attention for its diverse pharmacological activities. Traditionally used as an immune-booster, recent scientific investigations have unveiled its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[1] This technical guide delves into the molecular mechanisms underlying these effects, with a specific focus on the role of this compound as a modulator of critical cell signaling pathways. We will explore its impact on the NF-κB, MAPK, and PI3K/Akt pathways, as well as its ability to induce apoptosis. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and workflows involved.

Introduction to this compound

This compound is a prominent bioactive constituent of Angelica gigas, a plant with a long history in traditional medicine for treating gynecological disorders and anemia.[1] Structurally, it is a pyranocoumarin that has been the subject of numerous studies to elucidate its therapeutic potential. These investigations have revealed that this compound exerts its effects by interacting with a multitude of molecular targets, thereby influencing fundamental cellular processes such as inflammation, cell proliferation, survival, and death.[2] Its ability to modulate key signaling pathways makes it a promising candidate for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Modulation of Key Cell Signaling Pathways

This compound has been shown to interfere with several interconnected signaling pathways that are often dysregulated in disease states. The following sections detail its mechanism of action on the NF-κB, MAPK, and PI3K/Akt pathways, and its role in promoting apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. In pathological conditions such as chronic inflammation and cancer, this pathway is often constitutively active. This compound has been demonstrated to be a potent inhibitor of NF-κB activation.[1][3][4][5][6]

The mechanism of inhibition involves the stabilization of IκBα, an inhibitory protein that sequesters NF-κB (p50/p65 heterodimer) in the cytoplasm.[3] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA), IκBα is typically phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-1β and IL-6.[3][5]

This compound treatment has been shown to suppress the PMA-induced activation of the NF-κB p65 subunit in HL-60 and Raw 264.7 cells.[3] By preventing the degradation of IκBα, DA effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[3][5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are a group of cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

This compound has been shown to specifically inhibit the Raf/MEK/ERK signaling cascade, while having no significant effect on the p38/JNK pathway.[1] In PMA-activated HL-60 and Raw 264.7 cells, DA treatment reduced the phosphorylation of Raf, MEK, and ERK.[1] This inhibition of the ERK pathway contributes to the anti-inflammatory and anti-cancer effects of DA. For instance, the suppression of ERK activation by this compound is associated with the inhibition of cancer cell invasion and the expression of pro-inflammatory cytokines and matrix metalloproteinase-9 (MMP-9).[4][7] Furthermore, this compound has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, which in turn suppresses the downstream ERK and JNK pathways, leading to anti-angiogenic effects.[8][9]

Attenuation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. This compound has been identified as an inhibitor of the PI3K/Akt pathway.[4][7][10][11][12][13]

The inhibitory effect of DA on this pathway contributes to its anti-cancer properties. By suppressing PI3K activity, this compound prevents the phosphorylation and activation of Akt.[3][7] This, in turn, can lead to the induction of apoptosis and the inhibition of cancer cell growth and invasion.[7][10] For example, in fibrosarcoma and breast cancer cells, DA-mediated suppression of PI3K activity was linked to the inhibition of cellular invasion.[7] Furthermore, in macrophages, DA inhibited LPS-induced phosphorylation of Akt, contributing to its anti-inflammatory effects.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its evasion is a hallmark of cancer. This compound has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways.[2][5][14][15][16][17]

In the intrinsic pathway, DA treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[16][17] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[16][17] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[16]

This compound can also trigger the extrinsic apoptosis pathway by inducing the expression of TNF-related apoptosis-inducing ligand (TRAIL) on cervical cancer cells.[16] The binding of TRAIL to its receptors activates caspase-8, which then directly activates caspase-3, leading to apoptosis.[16]

Quantitative Data

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values for this compound are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 13.63 | [18] |

| HeLa | Cervical Cancer | ~10 | [14] |

| B16F10 | Melanoma | ~75 | [14] |

| HepG2 | Hepatocellular Carcinoma | >75 | [19] |

| HCT-116 | Colorectal Carcinoma | >75 | [19] |

| A375.SM | Melanoma | >75 | [19] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cell signaling pathways.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of viable cells.[7][10][14][20]

Protocol:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the various concentrations of this compound to the respective wells.[20]

-

Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]

-

-

CCK-8 Reaction:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage of the control.

-

Plot a dose-response curve and determine the IC50 value.

-

Western Blot Analysis for MAPK Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of MAPK pathway proteins (e.g., ERK, p38, JNK).

Protocol:

-

Cell Lysis:

-

Treat cells with this compound and/or stimuli as required.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target MAPK protein (e.g., anti-phospho-ERK, anti-ERK) overnight at 4°C with gentle agitation.[22]

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a 6-well or 24-well plate.

-

Treat cells with this compound and/or a stimulus (e.g., LPS, TNF-α) for the desired time.

-

-

Fixation and Permeabilization:

-

Blocking:

-

Block with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[23]

-

-

Primary Antibody Staining:

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.[23]

-

-

Secondary Antibody Staining:

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[23]

-

-

Nuclear Staining:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.[23]

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. This compound Inhibits Glutamate Dehydrogenase 1 Activity and Induces Intrinsic Apoptosis in MDR-CRC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound blocks transmigration and inflammatory activation of cancer cells through inhibition of PI3K, ERK and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates 12-O-tetradecanoyl phorbol-13-acetate (TPA) -induced NF-κB activation on mice ears by inhibiting exaggerated inflammatory cell infiltration, oxidative stress and pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]